![molecular formula C8H16ClNO B2879397 1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride CAS No. 2418709-06-3](/img/structure/B2879397.png)

1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

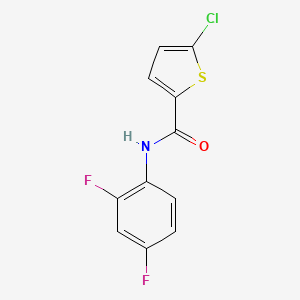

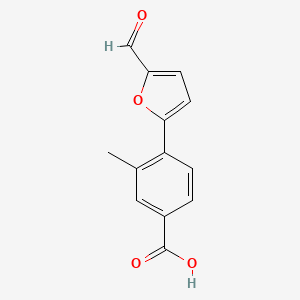

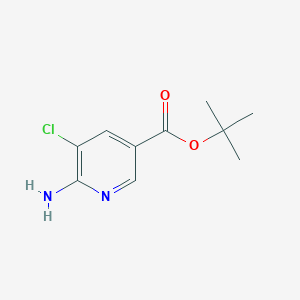

“1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride” is a chemical compound with the CAS Number: 2418709-06-3 . It has a molecular weight of 177.67 and its IUPAC name is 1-ethyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride . The compound is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO.ClH/c1-2-8-4-3-7(9,5-8)6-10-8;/h2-6,9H2,1H3;1H . This code provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The compound’s molecular weight is 177.67 .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane carboxylates are synthesized through Aza-Diels-Alder reactions, demonstrating the compound's role in forming complex bicyclic amino acid derivatives with potential applications in drug synthesis and material science (Waldmann & Braun, 1991).

Reactivity and Transformation Studies

The study of 1-Aza-bicyclo[2.2.0]hexane derivatives showcases their transformation into various functionalized piperidines, illustrating the compound's utility in exploring novel reaction pathways and synthesizing new chemical entities (Grob & Krasnobajew, 1964).

Synthesis of β-Lactam Skeletons

Research demonstrates the synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, a core structure in penicillins, from ethyl propiolate, highlighting its importance in antibiotic research and development (Chiba et al., 1985).

Study on Carbodiimide in Bioconjugation

The mechanism of amide formation in aqueous media using carbodiimide compounds like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC) provides insights into bioconjugation techniques, crucial for drug delivery system development (Nakajima & Ikada, 1995).

Anticancer Activity of Norcantharidin Analogs

The synthesis and evaluation of norcantharidin analogs derived from the compound show significant anticancer activity, particularly against human hepatoma cell lines, underscoring its potential in developing new cancer therapies (Pachuta-Stec & Szuster‐Ciesielska, 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride are currently unknown. This compound belongs to the class of 7-oxanorbornanes, many of which have interesting biological activity

Mode of Action

7-oxanorbornanes, to which this compound belongs, are known to generate a wide chemodiversity in a highly stereoselective manner . This suggests that the compound may interact with its targets in a specific and selective way, leading to changes in cellular processes.

Biochemical Pathways

Given the chemodiversity of 7-oxanorbornanes, it is likely that this compound could influence multiple pathways

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the biological activity of many 7-oxanorbornanes , it is possible that this compound could have significant effects on cellular processes.

Eigenschaften

IUPAC Name |

1-ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-2-8-4-3-7(9,5-8)6-10-8;/h2-6,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSHAQYKAFDUJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC(C1)(CO2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

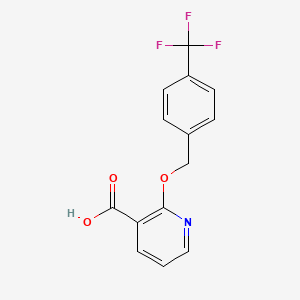

![[2-(4-Fluoro-phenyl)-ethyl]-hydrazine](/img/structure/B2879329.png)

![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B2879330.png)